4-Sulfosalicylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

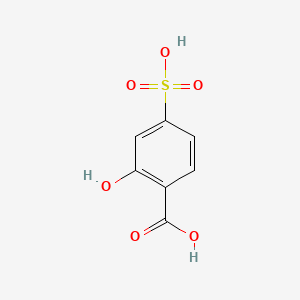

Properties

CAS No. |

585-42-2 |

|---|---|

Molecular Formula |

C7H6O6S |

Molecular Weight |

218.19 g/mol |

IUPAC Name |

2-hydroxy-4-sulfobenzoic acid |

InChI |

InChI=1S/C7H6O6S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) |

InChI Key |

RHLPAVIBWYPLRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism: A Technical Guide to 4-Sulfosalicylic Acid Protein Precipitation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of protein precipitation using 4-Sulfosalicylic acid (SSA). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize protein precipitation for sample preparation, protein quantification, and purification. This guide delves into the molecular interactions, critical process parameters, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate a thorough understanding of the underlying principles.

The Fundamental Principle: Acid-Induced Protein Precipitation

The precipitation of proteins by this compound is a widely used technique, particularly in clinical chemistry for the detection of proteinuria. The core mechanism is rooted in the principles of acid-induced protein denaturation and the formation of insoluble protein-anion complexes.[1][2] When SSA, a strong acid, is introduced to a protein solution, it rapidly lowers the pH. This acidic environment disrupts the delicate balance of charges on the protein surface, leading to a cascade of events that culminates in precipitation.

The process can be broadly categorized into two key stages:

-

Denaturation: The low pH induced by SSA protonates the acidic and basic functional groups of the amino acid residues on the protein. This alters the electrostatic interactions that are crucial for maintaining the protein's native three-dimensional structure. The disruption of these intramolecular forces leads to the unfolding of the protein, a process known as denaturation. This exposes the hydrophobic core of the protein, which is normally shielded from the aqueous solvent.[3]

-

Aggregation and Precipitation: The negatively charged sulfonate group of the SSA molecule interacts with the now positively charged amino groups on the denatured protein, forming insoluble protein-SSA complexes.[4] The exposed hydrophobic regions of the unfolded proteins also have a strong tendency to interact with each other to minimize their contact with the polar solvent, leading to aggregation. These aggregates grow in size and eventually become large enough to precipitate out of the solution, resulting in a visible turbidity.[3][5]

Molecular Interactions at Play

The interaction between this compound and proteins is a complex interplay of electrostatic and hydrophobic forces.

-

Electrostatic Interactions: At a pH below the isoelectric point (pI) of the protein, the protein carries a net positive charge due to the protonation of amine groups. The negatively charged sulfonate group (-SO₃⁻) of SSA electrostatically interacts with these positively charged sites on the protein surface.[4]

-

Hydrogen Bonding: The carboxyl and hydroxyl groups of SSA can participate in hydrogen bonding with appropriate donor and acceptor groups on the protein.[6]

-

Hydrophobic Interactions: The aromatic ring of SSA can engage in hydrophobic interactions with the nonpolar side chains of amino acids that become exposed upon denaturation.

The stoichiometry of this binding can vary depending on the protein and the concentration of both the protein and SSA. For instance, at physiological concentrations, one molecule of bovine serum albumin (BSA) can bind approximately seven molecules of a spin-labeled salicylic acid derivative.[7] However, at lower BSA concentrations, the stoichiometry drops to about two molecules of the salicylic acid derivative per protein molecule.[7]

Critical Parameters Influencing Precipitation

The efficiency and effectiveness of protein precipitation by this compound are significantly influenced by several key parameters:

pH

The pH of the solution is a critical determinant of the extent of protein precipitation. Precipitation is most effective at a pH below the isoelectric point (pI) of the target protein, where the protein possesses a net positive charge, facilitating the electrostatic interaction with the anionic SSA.[4] As the pH approaches the pI, the net charge on the protein decreases, leading to reduced solubility and enhanced aggregation, but the direct interaction with SSA might be less pronounced.

Ionic Strength

The ionic strength of the medium can modulate the precipitation process. The addition of neutral salts, such as sodium sulfate, can enhance the precipitation of proteins by SSA.[8] This phenomenon, known as "salting out," occurs because the salt ions compete for water molecules, reducing the hydration shell around the protein and promoting protein-protein interactions and aggregation.[3][5] However, very high ionic strengths can sometimes interfere with the initial electrostatic interactions between SSA and the protein. The effect of ionic strength is complex and can be influenced by the specific salt and protein involved.[9]

This compound Concentration

The concentration of SSA is directly related to the amount of protein that can be precipitated. Higher concentrations of SSA generally lead to more complete precipitation, up to a certain point. A 5% solution of sulfosalicylic acid has been reported to yield the highest precipitation rate for proteins in various organs.[10] The optimal concentration can vary depending on the protein concentration and the desired outcome of the experiment.

Protein Characteristics

The intrinsic properties of the protein, such as its size, isoelectric point, and surface charge distribution, play a crucial role in its precipitation behavior. For example, bovine serum albumin is readily precipitated by 3% SSA, whereas β-lactoglobulin requires a much higher concentration (20%) for complete precipitation under the same conditions.[11] This highlights the protein-specific nature of the precipitation process.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on protein precipitation methods.

Table 1: Comparison of a 3% Sulfosalicylic Acid (SSA) Method with Other Turbidimetric Methods for Urinary Total Protein [8]

| Method | Coefficient of Variation (%) | Bias (vs. Pyrogallol Red Molybdate) |

| 3% Sulfosalicylic Acid (SSA) | 6.84 | 5.8 |

| 3% SSA in 7% Sodium Sulphate (SSSS) | 3.97 | 1.7 |

| 3% Trichloroacetic Acid (TCA) | 5.93 | -5.4 |

| Pyrogallol Red Molybdate (PRM) | 5.07 | N/A |

Table 2: Precipitation Efficiency of Various Acids for Different Proteins [11]

| Precipitant | Protein | Concentration for Complete Precipitation |

| Tungstic Acid | Bovine Serum Albumin | 0.5% (w/v) |

| Tungstic Acid | β-lactoglobulin | 0.5% (w/v) |

| Trichloroacetic Acid (TCA) | Bovine Serum Albumin | 3% |

| This compound (SSA) | Bovine Serum Albumin | 3% |

| Trichloroacetic Acid (TCA) | β-lactoglobulin | 10% |

| This compound (SSA) | β-lactoglobulin | 20% |

Table 3: Semi-Quantitative Analysis of Proteinuria using 3% Sulfosalicylic Acid [12]

| Degree of Turbidity | Protein Concentration (mg/dl) |

| Clear | 0 |

| Opalescent | 1–10 |

| Print visible through tube | 15–30 |

| Only black lines visible | 40–100 |

| No visible black lines | 150–400 |

| Flocculent | >500 |

Experimental Protocols

Qualitative and Semi-Quantitative Determination of Protein in Urine[13][14]

This protocol is a simple and rapid method for the detection of proteinuria.

Materials:

-

Clear urine supernatant (centrifuged if cloudy)

-

3% (w/v) this compound solution

-

Test tubes

-

Pipettes

Procedure:

-

Transfer a defined volume of the clear urine supernatant to a clean test tube.

-

Add an equal volume of 3% SSA solution to the test tube.

-

Mix the contents by gentle inversion. Do not shake.

-

Allow the mixture to stand for 10 minutes at room temperature.

-

Observe the degree of turbidity against a dark background.

-

Grade the turbidity according to a predefined scale (see Table 3) to estimate the protein concentration.

Quantitative Turbidimetric Determination of Total Protein[9]

This protocol provides a quantitative measure of total protein concentration.

Materials:

-

Sample (e.g., urine, cell lysate)

-

3% (w/v) this compound solution

-

Protein standard solution (e.g., Bovine Serum Albumin, 200 mg/dl)

-

Spectrophotometer

-

Cuvettes

-

Pipettes

Procedure:

-

Pipette 1 ml of the sample or protein standard into a clean tube.

-

Add 3 ml of the 3% SSA precipitating reagent.

-

Mix gently and incubate for 5 minutes at room temperature (25–35 °C).

-

Measure the absorbance of the resulting turbidity at 660 nm against a reagent blank (1 ml of water + 3 ml of 3% SSA).

-

Calculate the protein concentration of the sample by comparing its absorbance to that of the protein standard.

Deproteinization of Samples for Metabolite Analysis[15]

This protocol is designed to remove interfering proteins from biological samples prior to the analysis of low molecular weight metabolites.

Materials:

-

Sample (e.g., cell extract, tissue homogenate)

-

Cold this compound solution (concentration may vary, e.g., 8%)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge (4°C)

Procedure:

-

Pre-chill the SSA solution on ice.

-

In a microcentrifuge tube, mix the sample with the cold SSA solution in a 5:1 ratio (e.g., 300 µl of sample with 60 µl of SSA solution).

-

Vortex briefly to ensure thorough mixing.

-

Incubate the tube on ice for 15 minutes to allow for complete protein precipitation.

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the deproteinized extract, into a fresh microcentrifuge tube. The pellet contains the precipitated proteins.

-

The supernatant can be used immediately for downstream assays or stored at -80°C.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound protein precipitation.

Conclusion

This compound remains a valuable and widely used reagent for protein precipitation due to its simplicity, speed, and effectiveness. A thorough understanding of the underlying physicochemical principles, including the roles of pH, ionic strength, and protein-specific characteristics, is essential for its successful application in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in optimizing their protein precipitation workflows for various applications, from qualitative screening to quantitative analysis and sample deproteinization.

References

- 1. engscientific.com [engscientific.com]

- 2. bioquochem.com [bioquochem.com]

- 3. Protein precipitation - Wikipedia [en.wikipedia.org]

- 4. plaza.umin.ac.jp [plaza.umin.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Salicylic Acid Binding Proteins (SABPs): The Hidden Forefront of Salicylic Acid Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological concentrations of albumin favor drug binding - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03583J [pubs.rsc.org]

- 8. Comparison of Urinary Total Proteins by Four Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Ionic Strength, Temperature, and Pressure on the Interaction Potential of Dense Protein Solutions: From Nonlinear Pressure Response to Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Comparative investigations on the precipitation behavior of various protein precipitates in organs and tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-Sulfosalicylic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of reagents is paramount. 4-Sulfosalicylic acid (SSA), also known as 2-hydroxy-5-sulfobenzoic acid, is a trifunctional aromatic compound widely utilized in analytical chemistry, clinical diagnostics, and various industrial processes.[1] Its utility stems from the distinct reactivity of its sulfonic acid, carboxylic acid, and phenolic functional groups. This guide provides a detailed overview of its core chemical properties, experimental applications, and safety considerations.

General and Physical Properties

This compound is typically available as a dihydrate, appearing as white, odorless crystals or a crystalline powder.[1][2] It is known to turn pink in the presence of trace amounts of iron, a characteristic that hints at its strong chelating ability.[1][3] The compound is stable under standard conditions but is sensitive to light and should be stored accordingly.[1][2] Upon heating to high temperatures, it decomposes into phenol and salicylic acid, releasing fumes of sulfur oxides.[2][4]

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Citations |

| IUPAC Name | 2-hydroxy-5-sulfobenzoic acid | [5] |

| Synonyms | 5-Sulfosalicylic acid, Salicylsulfonic acid | [1][2][5] |

| Molecular Formula | C₇H₆O₆S (Anhydrous) | [1] |

| Molecular Weight | 218.19 g/mol (Anhydrous), 254.21 g/mol (Dihydrate) | [2][5] |

| CAS Number | 97-05-2 (Anhydrous), 5965-83-3 (Dihydrate) | [1][2] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | ~120 °C (Anhydrous and Dihydrate) | [1][6] |

| Solubility | Very soluble in water (987 g/L at 20°C) and alcohol; soluble in ether and other polar solvents. | [1][2][3][7] |

Acidity and Dissociation

This compound is a strong triprotic acid. The dissociation occurs sequentially from the sulfonic acid, carboxylic acid, and finally, the phenolic hydroxyl group. The sulfonic acid group is highly acidic, with a predicted pKa value well below zero, indicating virtually complete dissociation in aqueous solutions.

| Acidic Group | Predicted pKa |

| Sulfonic Acid (-SO₃H) | -0.62 ± 0.50 |

| Carboxylic Acid (-COOH) | Not explicitly found |

| Phenolic Hydroxyl (-OH) | Not explicitly found |

The stepwise deprotonation is a critical aspect of its chemistry, influencing its role as a protein precipitant and metal chelator.

References

- 1. Sulfosalicylic Acid [drugfuture.com]

- 2. technopharmchem.com [technopharmchem.com]

- 3. Sulfosalicylic acid | 97-05-2 [chemicalbook.com]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. Sulfosalicylic Acid | C7H6O6S | CID 7322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfosalicylic acid CAS#: 97-05-2 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Role of 4-Sulfosalicylic Acid in Protein Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of 4-Sulfosalicylic acid (SSA) in the realm of protein analysis. Primarily known for its role in protein precipitation and quantification, this document will also touch upon its less documented use as a potential decalcifying agent. We will delve into the molecular mechanisms, present quantitative data, and provide detailed experimental protocols.

Principle of Action on Proteins: Precipitation and Quantification

This compound is a widely utilized reagent for the precipitation of proteins from biological fluids, most notably in urinalysis for the detection of proteinuria.[1] The underlying principle of its action is the acid-induced denaturation of proteins.[2]

The SSA molecule possesses three key functional groups: a sulfonate group (-SO₃H), a carboxyl group (-COOH), and a hydroxyl group (-OH) attached to a benzene ring. This combination of acidic and polar groups allows for potent interactions with protein molecules.

The primary mechanism of action involves the electrostatic interaction between the anionic sulfonate group of SSA and the positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine. This interaction disrupts the native tertiary and quaternary structures of the protein, leading to unfolding or denaturation. The exposed hydrophobic cores of the denatured proteins then aggregate, forming a precipitate that can be detected and quantified by turbidimetry. The resulting turbidity is directly proportional to the protein concentration in the sample.[2]

The SSA test is recognized for its high sensitivity and its ability to detect a broad range of proteins, including albumin, globulins, and Bence-Jones proteins.

Key Molecular Interactions:

-

Electrostatic Interactions: The negatively charged sulfonate group of SSA binds to positively charged amino acid side chains, neutralizing their charge and disrupting ionic bonds that stabilize the protein's native conformation.

-

Hydrogen Bonding: The carboxyl and hydroxyl groups of SSA can participate in hydrogen bonding with polar groups on the protein surface, further contributing to the disruption of the protein's hydration shell and secondary structure.

-

Hydrophobic Effects: As the protein unfolds, its hydrophobic interior is exposed to the aqueous environment. This leads to the aggregation of denatured protein molecules to minimize contact with water, resulting in precipitation.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

} Caption: Mechanism of this compound Induced Protein Precipitation.

Quantitative Data on Protein Precipitation

The turbidimetric method using SSA allows for the semi-quantitative and quantitative determination of protein concentration. The degree of turbidity can be visually graded or measured spectrophotometrically.

Table 1: Semi-Quantitative Grading of Proteinuria using SSA

| Grade | Turbidity Description | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | < 5 |

| Trace | Faint turbidity | 5 - 20 |

| 1+ | Definite turbidity, print seen through | 30 - 100 |

| 2+ | Heavy turbidity, print not seen | 100 - 300 |

| 3+ | Heavy turbidity with light flocculation | 300 - 500 |

| 4+ | Dense flocculation, may solidify | > 500 |

Source: Data compiled from multiple clinical laboratory references.

Table 2: Interfering Substances in the SSA Test for Proteinuria

| Substance | Effect |

| Penicillins | False Positive |

| Cephalosporins | False Positive |

| Sulfonamides | False Positive |

| X-ray contrast media | False Positive |

| Tolbutamide | False Positive |

| Highly buffered alkaline urine | False Positive |

Source: Compiled from various clinical chemistry resources.

Experimental Protocols

Qualitative/Semi-Quantitative SSA Test for Protein in Urine

Objective: To detect the presence and estimate the concentration of protein in a urine sample.

Materials:

-

3% (w/v) this compound solution

-

Clear glass test tubes

-

Pipettes

-

Centrifuge (optional, for turbid samples)

-

Urine sample

Procedure:

-

If the urine sample is cloudy, centrifuge it to obtain a clear supernatant.

-

Pipette 2.5 mL of the clear urine supernatant into a test tube.

-

Add an equal volume (2.5 mL) of 3% SSA solution to the test tube.

-

Mix by gentle inversion.

-

Let the tube stand for 10 minutes at room temperature.

-

Observe the degree of turbidity against a dark background and grade the result according to Table 1.

dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

} Caption: Workflow for the Qualitative/Semi-Quantitative SSA Test.

Quantitative Turbidimetric Assay for Total Protein

Objective: To accurately quantify the total protein concentration in a biological sample using a spectrophotometer.

Materials:

-

3% (w/v) this compound solution

-

Protein standard solution (e.g., Bovine Serum Albumin - BSA) of known concentration

-

Spectrophotometer and cuvettes

-

Pipettes

-

Test tubes

-

Biological sample (e.g., urine, cerebrospinal fluid)

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of the BSA standard solution to cover the expected protein concentration range of the samples.

-

For each standard dilution, mix equal volumes of the standard and 3% SSA solution in a test tube.

-

Prepare a blank by mixing an equal volume of deionized water and 3% SSA solution.

-

Incubate all tubes for 10 minutes at room temperature.

-

Measure the absorbance of each standard at a wavelength of 450-600 nm against the blank.

-

Plot a standard curve of absorbance versus protein concentration.

-

-

Sample Analysis:

-

If the sample is turbid, clarify by centrifugation.

-

Mix an equal volume of the clear sample and 3% SSA solution in a test tube.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance of the sample at the same wavelength used for the standard curve.

-

Determine the protein concentration of the sample by interpolating its absorbance on the standard curve.

-

This compound as a Decalcifying Agent

The use of this compound as a primary decalcifying agent is not well-documented in the available scientific literature. While some studies on comparative decalcification methods may include SSA in mixtures, detailed protocols and mechanistic studies on its standalone efficacy are lacking.

The theoretical principle of action for an acid-based decalcifying agent involves the reaction of the acid with the calcium hydroxyapatite of bone, forming soluble calcium salts. It is plausible that the acidic nature of SSA could contribute to the dissolution of calcium from mineralized tissues. However, strong mineral acids (like nitric acid and hydrochloric acid) and chelating agents (like EDTA) are more commonly and effectively used for this purpose.

Given the limited information, a standardized protocol for the use of SSA as a decalcifying agent cannot be provided. Researchers interested in this application would need to undertake empirical studies to determine optimal concentrations, decalcification times, and effects on tissue morphology and staining.

Role in Cellular Signaling Pathways

Current scientific literature does not support a role for this compound in intracellular signaling pathways. Its primary application is as an in vitro diagnostic and laboratory reagent for protein precipitation. The structure and chemical properties of SSA are distinct from its analog, salicylic acid, which is a known plant hormone involved in signaling. The presence of the highly polar sulfonate group in SSA likely prevents its passive diffusion across cell membranes, limiting its potential for intracellular activity. Therefore, at present, there is no evidence to suggest that SSA directly participates in or modulates cellular signaling cascades.

dot graph G { bgcolor="#F1F3F4" node [shape=plaintext, fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", style=dashed, arrowhead=none];

} Caption: this compound and its lack of known interaction with cell signaling.

Conclusion

This compound is a robust and reliable reagent for the precipitation and quantification of proteins in various biological samples. Its principle of action, based on acid-induced denaturation and electrostatic interactions, is well-understood, making it a valuable tool in clinical diagnostics and research. While its application as a decalcifying agent is not well-established, its primary role in protein analysis remains significant for professionals in research and drug development.

References

The Role of 4-Sulfosalicylic Acid in Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfosalicylic acid (SSA) is a versatile and cost-effective reagent widely employed in biochemical and clinical laboratories. Its primary function lies in its ability to precipitate proteins from biological samples, a crucial step in numerous analytical procedures. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in biochemical assays. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize SSA in their workflows, ensuring accurate and reliable results.

Core Principle: Protein Precipitation

The fundamental role of this compound in biochemical assays is its capacity to denature and precipitate proteins. SSA is a strong acid that disrupts the tertiary and quaternary structures of proteins, exposing their hydrophobic cores. This unfolding process, coupled with the neutralization of the protein's surface charges by the sulfonate and carboxyl groups of SSA, leads to a decrease in protein solubility and subsequent aggregation and precipitation out of the solution. This property is invaluable for removing interfering proteins from a sample before the analysis of smaller molecules or for the quantification of total protein content.

Figure 1: Mechanism of this compound Protein Precipitation.

Applications in Biochemical Assays

The protein-precipitating property of this compound lends itself to a variety of applications in the laboratory:

-

Total Protein Quantification: The turbidity that results from protein precipitation by SSA is directly proportional to the protein concentration in the sample. This forms the basis of simple and rapid turbidimetric assays for total protein determination, particularly in urine.

-

Sample Deproteinization: In many analytical techniques, such as chromatography (HPLC) and mass spectrometry (MS), the presence of abundant proteins can interfere with the detection of smaller analytes. SSA is used to efficiently remove these proteins, allowing for cleaner and more accurate measurements of metabolites, drugs, and other small molecules.[1]

-

Urinalysis: The SSA test is a classic and reliable method for detecting proteinuria, a key indicator of renal disease. It is more sensitive than dipstick methods for detecting globulins and Bence-Jones proteins.[2]

-

Preparation for Electrophoresis: SSA can be used to precipitate proteins from dilute solutions, concentrating them for subsequent analysis by techniques like SDS-PAGE.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the use of this compound in protein assays.

Table 1: Semi-Quantitative Analysis of Proteinuria using 3% this compound

| Turbidity Grade | Description | Approximate Protein Concentration (mg/dL) |

| Negative | No precipitate or turbidity | 0 - 10 |

| Trace | Faint white precipitate | 10 - 30 |

| 1+ | Turbid, but background lines are visible | 30 - 100 |

| 2+ | Cannot read print through the specimen | 100 - 200 |

| 3+ | Fine granules present, cannot see through | 200 - 500 |

| 4+ | Flocculent precipitate or gel formation | >500 |

Data compiled from multiple sources.

Table 2: Performance Characteristics of the this compound (SSA) Method for Urine Protein Quantification

| Parameter | 3% SSA | 25% SSA |

| Linearity Range | N/A | 3 - 50 mg/dL |

| Analytical Sensitivity | N/A | Highest among 3%, 6%, and 25% concentrations for low-grade proteinuria |

| Intra-assay Precision (CV%) | 6.84% | 7.3% (at 20.0 mg/dL), 4.5% (at 40.6 mg/dL) |

| Sensitivity vs. PGR method | N/A | 86.5% |

| Specificity vs. PGR method | N/A | 96.5% |

Data from a study optimizing the SSA method for low-grade proteinuria.[3] The 3% SSA CV is from a separate comparative study.

Experimental Protocols

Protocol 1: Semi-Quantitative Determination of Protein in Urine

Objective: To estimate the concentration of protein in a urine sample using the turbidity produced upon addition of 3% this compound.

Materials:

-

3% (w/v) this compound solution

-

Clear glass test tubes

-

Pipettes

-

Urine sample

-

Centrifuge (optional)

Procedure:

-

If the urine sample is cloudy, centrifuge it to obtain a clear supernatant.

-

Pipette 2.5 mL of the clear urine supernatant into a clean test tube.

-

Add 7.5 mL of 3% this compound solution to the test tube.

-

Mix gently by inversion.

-

Allow the mixture to stand at room temperature for 10 minutes.

-

Observe the degree of turbidity against a dark background and grade it according to Table 1.

Protocol 2: Quantitative Determination of Total Protein using Spectrophotometry

Objective: To accurately quantify the total protein concentration in a sample by measuring the turbidity caused by this compound precipitation with a spectrophotometer.

Materials:

-

This compound solution (e.g., 25% for low protein concentrations)

-

Protein standard solution (e.g., Bovine Serum Albumin - BSA)

-

Spectrophotometer and cuvettes

-

Test tubes and pipettes

-

Biological sample (e.g., urine, diluted serum)

Procedure:

-

Preparation of Standards: Prepare a series of protein standards by diluting the stock BSA solution to known concentrations (e.g., 5, 10, 20, 30, 40, 50 mg/dL).

-

Sample and Standard Preparation:

-

For each standard and sample, pipette 1.0 mL into a separate test tube.

-

Add 4.0 mL of the this compound reagent to each tube.

-

Mix thoroughly and let stand at room temperature for 10 minutes.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 660 nm.

-

Use a blank solution (1.0 mL of water + 4.0 mL of SSA reagent) to zero the spectrophotometer.

-

Measure the absorbance of each standard and sample.

-

-

Data Analysis:

-

Plot a standard curve of absorbance versus protein concentration for the BSA standards.

-

Determine the protein concentration of the unknown sample by interpolating its absorbance value on the standard curve.

-

Protocol 3: Deproteinization of Plasma/Serum for Analyte Analysis

Objective: To remove proteins from plasma or serum samples prior to analysis of small molecules by techniques like HPLC or mass spectrometry.

Materials:

-

This compound solution (e.g., 10% or 30%)

-

Plasma or serum sample

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Add 100 µL of plasma or serum to a microcentrifuge tube.

-

Add 20 µL of 30% this compound solution (this results in a final concentration of 5% SSA).[4]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the sample on ice for 10 minutes to enhance precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the deproteinized sample, for subsequent analysis.

Protocol 4: Protein Precipitation from Cell Lysates

Objective: To precipitate proteins from a cell lysate for concentration or removal of interfering substances.

Materials:

-

Cold this compound solution

-

Cell lysate

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

In a microcentrifuge tube, mix your cell lysate sample with cold this compound solution in a 5:1 ratio (e.g., 250 µL of lysate with 50 µL of SSA solution).

-

Vortex briefly to mix.

-

Incubate the tube on ice for 15 minutes.

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

-

Carefully aspirate and discard the supernatant. The pellet contains the precipitated proteins.

-

The protein pellet can be washed with cold acetone to remove any remaining SSA and then resolubilized in an appropriate buffer for downstream applications like SDS-PAGE.

Mandatory Visualizations

Figure 2: Semi-Quantitative Urinalysis Workflow.

Figure 3: Quantitative Spectrophotometric Assay Workflow.

Figure 4: Sample Preparation Workflow for Downstream Analysis.

Interferences in this compound Assays

While the SSA method is robust, it is not without potential interferences that can lead to inaccurate results. It is crucial for researchers to be aware of these and take appropriate measures.

Table 3: Common Interferences in the this compound Protein Assay

| Interfering Substance | Effect on Assay | Mechanism of Interference |

| Penicillins and Cephalosporins | False Positive | High concentrations of these antibiotics can precipitate in the acidic conditions of the assay, causing turbidity. |

| Sulfonamides | False Positive | Similar to penicillins, these drugs can precipitate in acidic solutions. |

| Radiographic Contrast Media | False Positive | Iodinated contrast agents can precipitate with SSA, leading to falsely elevated protein readings.[5] |

| Tolbutamide (and metabolites) | False Positive | This antidiabetic drug and its metabolites can precipitate in the presence of SSA. |

| Highly Buffered Alkaline Urine | False Negative | The high buffering capacity can neutralize the acidic SSA, preventing efficient protein precipitation. |

| High concentrations of urates | False Positive | Uric acid can precipitate in acidic urine, contributing to the turbidity. |

| Quaternary Ammonium Compounds | False Positive | These compounds, present in some disinfectants, can cause turbidity. |

Mitigation Strategies:

-

Review Patient Medication: Before performing the SSA test, it is essential to review the patient's medication history to identify potential interfering drugs.

-

Alternative Methods: If a patient is taking a known interfering medication, consider using an alternative protein quantification method, such as a dye-binding assay (e.g., Coomassie Brilliant Blue or Pyrogallol Red-Molybdate).

-

pH Adjustment: For highly alkaline urine, the pH can be adjusted to the acidic range before adding SSA.

-

Sample Dilution: In some cases, diluting the sample may reduce the concentration of the interfering substance below the level at which it causes significant interference.

Conclusion

This compound remains a valuable tool in the biochemical laboratory for its simplicity, cost-effectiveness, and broad applicability in protein precipitation and quantification. By understanding the core principles of its action, adhering to standardized protocols, and being mindful of potential interferences, researchers can confidently employ SSA to achieve accurate and reproducible results in a wide range of biochemical assays. This guide provides a solid foundation for the effective implementation of this compound-based methodologies in both research and clinical settings.

References

A-Comprehensive-Guide-to-the-Solubility-of-5-Sulfosalicylic-Acid-for-Researchers-and-Drug-Development-Professionals

An In-depth Technical Guide

Introduction

5-Sulfosalicylic acid (SSA) is a sulfonated derivative of salicylic acid widely utilized in various scientific and industrial applications. Its utility ranges from a reagent in clinical chemistry for detecting proteins in urine to applications in protein electrophoresis, metal chelation, and as an intermediate in the synthesis of surface-active agents and organic catalysts.[1][2][3] For researchers and professionals in drug development, a thorough understanding of its solubility characteristics in different solvent systems is paramount for formulation, analytical method development, and various biochemical assays.

This guide provides a detailed overview of the solubility of 5-sulfosalicylic acid, presenting quantitative data, outlining experimental protocols for solubility determination, and offering visual representations of key concepts and workflows. While the user requested information on "4-Sulfosalicylic acid," the most common and widely referenced isomer is 5-Sulfosalicylic acid. Therefore, this guide focuses on the latter.

Quantitative Solubility Data

The solubility of 5-Sulfosalicylic acid is significantly influenced by the solvent and temperature. Below is a summary of available quantitative data.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 127.1 g/L |

| Water | Not Specified | 100 mg/mL (yielding a clear, colorless solution)[2] |

| Water | Not Specified | Very soluble[4] |

| Alcohol | Not Specified | Soluble[1][2][3] |

| Ether | Not Specified | Soluble[2][3] |

| Other Polar Solvents | Not Specified | Soluble[2] |

Note: Data for the dihydrate form of 5-Sulfosalicylic acid is often presented. The anhydrous form has a CAS number of 97-05-2, while the dihydrate is 5965-83-3.[3]

Factors Influencing Solubility

The solubility of a compound like 5-sulfosalicylic acid is not an intrinsic constant but is influenced by several physicochemical factors. Understanding these factors is crucial for manipulating and predicting its behavior in different systems.

Caption: Factors influencing the solubility of 5-Sulfosalicylic acid.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask method" is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[5]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Methodology: Isothermal Equilibrium (Shake-Flask) Method

-

Preparation :

-

Accurately weigh an amount of 5-sulfosalicylic acid in excess of its expected solubility.

-

Add the excess solid to a known volume of the desired solvent in a sealed, inert container (e.g., a glass flask). This ensures that a saturated solution is in equilibrium with the undissolved solid.[5]

-

-

Equilibration :

-

Place the container in a constant temperature bath, capable of maintaining the temperature within ± 0.1°C.[6]

-

Agitate the mixture using a mechanical shaker or stirrer at a constant rate.

-

The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solute remains constant.[7]

-

-

Sample Separation :

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution). It is crucial to avoid aspirating any solid particles.

-

Filter the sample through a microporous filter (e.g., 0.45 µm) that is compatible with the solvent and does not adsorb the solute. The filtration should be performed at the same temperature as the experiment to prevent precipitation or further dissolution.

-

-

Analysis :

-

The concentration of 5-sulfosalicylic acid in the filtrate can be determined using a suitable analytical method. Given its chromophoric nature, UV-Vis spectrophotometry is a common and effective technique.[8]

-

A calibration curve of known concentrations of 5-sulfosalicylic acid in the same solvent must be prepared.

-

The absorbance of the filtered, and if necessary diluted, sample is measured, and the concentration is calculated from the calibration curve.

-

-

Other analytical methods like HPLC or titration can also be employed.[8][9]

-

-

Calculation :

-

The solubility is expressed as the concentration of 5-sulfosalicylic acid in the saturated solution, typically in units of g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential information on the solubility of 5-sulfosalicylic acid for researchers and professionals in drug development. The compiled data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for understanding and applying the solubility characteristics of this important compound in a laboratory setting. A thorough grasp of solubility and the methods to determine it is fundamental to advancing research and development in the pharmaceutical sciences.

References

- 1. 5-Sulfosalicylic acid dihydrate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 5-Sulfosalicylic Acid Manufacturer, Supplier, Exporter [edta-chelate.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

The Antioxidant Potential of 4-Sulfosalicylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of 4-Sulfosalicylic acid (SSA) derivatives, with a focus on recently synthesized organotin complexes. The document summarizes key quantitative data, details experimental methodologies for antioxidant assessment, and visualizes relevant chemical and procedural workflows.

Introduction: this compound and its Derivatives

This compound (4-carboxy-3-hydroxybenzenesulfonic acid) is a sulfonated derivative of salicylic acid. While salicylic acid and its various derivatives are well-known for their diverse pharmacological activities, including anti-inflammatory and antioxidant effects, the specific antioxidant potential of this compound derivatives has been a more recent area of investigation. The addition of a sulfonic acid group can modulate the physicochemical properties of the parent molecule, potentially influencing its biological activity.

Recent research has focused on the synthesis of novel derivatives of this compound, particularly organotin carboxylate complexes, and the evaluation of their biological activities. These studies aim to explore how the coordination of this compound with organotin moieties, such as triphenyltin and dimethyltin, affects their antioxidant capacity.

Quantitative Antioxidant Activity

The antioxidant activity of this compound and its synthesized organotin complexes has been quantitatively assessed using various in vitro assays. The following tables summarize the findings from a key study in this area, providing a basis for comparison of the radical scavenging capabilities of these compounds.

Table 1: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds. The table below presents the percentage of DPPH radical inhibition by this compound (SSA) and its triphenyltin and dimethyltin complexes at various concentrations.

| Compound | Concentration 25% | Concentration 50% | Concentration 100% |

| This compound (SSA) | 11% | 12% | 15% |

| Ph-4-sulfosalicylic acid | 48% | 56% | 60% |

| Me-4-sulfosalicylic acid | 35% | 37% | 40% |

Data sourced from Hashim et al., 2023.[1]

Table 2: Cupric Ion Reducing Antioxidant Capacity (CUPRAC)

The CUPRAC assay measures the total antioxidant capacity of a compound by its ability to reduce Cu(II) to Cu(I). The results for this compound and its organotin derivatives are presented below.

| Compound | Concentration 25% | Concentration 50% | Concentration 100% |

| This compound (SSA) | 6% | 6% | 8% |

| Ph-4-sulfosalicylic acid | 25% | 31% | 38% |

| Me-4-sulfosalicylic acid | 17% | 19% | 24% |

Data sourced from Hashim et al., 2023.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the antioxidant properties of this compound derivatives.

Synthesis of Organotin(IV) Complexes of this compound

General Procedure:

The synthesis of organotin(IV) complexes of this compound involves the reaction of the corresponding organotin(IV) chloride with this compound in a 1:1 molar ratio.

-

An appropriate amount of Triphenyltin chloride (Ph3SnCl) or Dimethyltin dichloride (Me2SnCl2) is dissolved in hot methanol.

-

A solution of this compound (SSA) in methanol, containing an equimolar amount of sodium hydroxide (NaOH), is prepared.

-

The organotin chloride solution is added to the stirred solution of SSA.

-

The mixture is stirred at room temperature for a short period and then refluxed for several hours.

-

The resulting solution is filtered, and the precipitate is washed, dried, and recrystallized to yield the final organotin carboxylate complex.[1]

DPPH Radical Scavenging Assay

Principle:

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance, which is measured spectrophotometrically.

Protocol:

-

A stock solution of DPPH in methanol is prepared.

-

Working solutions of the test compounds (this compound and its derivatives) are prepared at different concentrations.

-

An aliquot of the test compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 60 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

-

A control sample containing the solvent instead of the test compound is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [2]

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

Principle:

The CUPRAC method is based on the reduction of the cupric ion (Cu2+) to the cuprous ion (Cu+) by antioxidants. The resulting Cu+ ions form a colored complex with a chelating agent (e.g., neocuproine), and the absorbance of this complex is measured to determine the antioxidant capacity.

Protocol:

-

A solution of copper(II) chloride is prepared.

-

A solution of neocuproine in ethanol is prepared.

-

An ammonium acetate buffer solution is prepared.

-

The test compound is mixed with the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.

-

The mixture is incubated at room temperature for a specified time.

-

The absorbance of the resulting colored complex is measured at a specific wavelength (typically around 450 nm).

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard antioxidant, such as Trolox.[2]

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for antioxidant activity assessment and a proposed signaling pathway for the antioxidant action of salicylic acid derivatives.

Caption: Workflow for the synthesis and antioxidant evaluation of this compound derivatives.

While the direct signaling pathways for this compound derivatives are not yet elucidated, a potential mechanism can be inferred from the known pathways of salicylic acid. Salicylic acid is known to modulate pathways involved in oxidative stress. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical signaling pathway for the antioxidant action of this compound derivatives.

Conclusion

The available data indicates that organotin complexes of this compound exhibit enhanced antioxidant activity compared to the parent compound. The triphenyltin derivative, in particular, shows significant potential as a free radical scavenger. Further research is warranted to fully elucidate the mechanisms of action, including potential signaling pathway involvement, and to explore the structure-activity relationships of a broader range of this compound derivatives. The methodologies outlined in this guide provide a solid foundation for future investigations in this promising area of research.

References

An In-Depth Technical Guide to the Biological Activity of 4-Sulfosalicylic Acid Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfosalicylic acid (SSA), a derivative of salicylic acid, has long been recognized for its protein-precipitating properties. However, recent scientific exploration has unveiled a broader spectrum of biological activities, particularly when complexed with various metal ions. These metal complexes have demonstrated promising potential as antimicrobial, anticancer, antioxidant, and enzyme-inhibiting agents. This guide provides a comprehensive overview of the current understanding of the biological activities of this compound complexes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The enhanced biological potency observed in many of these complexes, when compared to the free ligand, underscores the significance of chelation in modulating therapeutic effects.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved through the reaction of a metal salt with this compound in a suitable solvent. The general procedure involves dissolving the metal salt and this compound, often in a specific molar ratio, in a solvent such as ethanol or methanol. The reaction mixture is then stirred and may be refluxed for a period to ensure the completion of the reaction. The resulting complex often precipitates out of the solution and can be collected by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and then dried.

Below is a generalized workflow for the synthesis of these complexes.

Antimicrobial Activity

Complexes of this compound have demonstrated significant antimicrobial properties, often exhibiting greater efficacy than the free ligand. This enhancement is attributed to the chelation theory, which posits that the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.

Quantitative Antimicrobial Data

While extensive quantitative data for a wide range of this compound complexes are still emerging, studies on related 5-sulfosalicylic acid complexes provide valuable insights. For instance, Cu(II) complexes of proton transfer salts derived from piperazine derivatives and 5-sulfosalicylic acid have shown potent antibacterial and antifungal activities[1].

| Complex/Compound | Microorganism | MIC (µg/mL) | Reference |

| (H₂Etpip)[Cu(Hssa)₂]·5H₂O | Staphylococcus aureus (ATCC 29213) | 15.60 | [1] |

| (H₂HOEtpip)[Cu(Hssa)₂]·5H₂O | Staphylococcus aureus (ATCC 29213) | 15.60 | [1] |

| (H₂Acpip)[Cu(Hssa)₂]·5H₂O | Staphylococcus aureus (ATCC 29213) | 15.60 | [1] |

| (H₂Etpip)[Cu(Hssa)₂]·5H₂O | Escherichia coli (ATCC 25922) | 31.25 | [1] |

| (H₂HOEtpip)[Cu(Hssa)₂]·5H₂O | Escherichia coli (ATCC 25922) | 62.50 | [1] |

| (H₂Acpip)[Cu(Hssa)₂]·5H₂O | Escherichia coli (ATCC 25922) | 31.25 | [1] |

| (H₂Etpip)[Cu(Hssa)₂]·5H₂O | Candida krusei (ATCC 6258) | 15.60 | [1] |

| (H₂HOEtpip)[Cu(Hssa)₂]·5H₂O | Candida krusei (ATCC 6258) | 31.25 | [1] |

| (H₂Acpip)[Cu(Hssa)₂]·5H₂O | Candida krusei (ATCC 6258) | 15.60 | [1] |

| (H₂Etpip)[Cu(Hssa)₂]·5H₂O | Candida parapsilosis (ATCC 22019) | 15.60 | [1] |

| (H₂HOEtpip)[Cu(Hssa)₂]·5H₂O | Candida parapsilosis (ATCC 22019) | 62.50 | [1] |

| (H₂Acpip)[Cu(Hssa)₂]·5H₂O | Candida parapsilosis (ATCC 22019) | 15.60 | [1] |

Note: H₃ssa denotes 5-sulfosalicylic acid.

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The microbroth dilution method is a standard procedure for its determination.

-

Preparation of Stock Solutions: The test compounds (this compound and its metal complexes) are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration.

-

Serial Dilutions: A series of two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

The anticancer potential of this compound complexes is an area of growing interest. Certain metal complexes, particularly those involving iron, have been investigated for their ability to induce cancer cell death through mechanisms such as the Fenton reaction, which generates cytotoxic reactive oxygen species (ROS).

A notable example is a PEG-modified nanoscale coordination polymer formed through the self-assembly of 5-sulfosalicylic acid (a close analog) with Fe³⁺ ions. This complex has demonstrated the ability to decrease glutathione (GSH) levels and increase hydrogen peroxide (H₂O₂) accumulation in cancer cells, leading to elevated cellular ROS and subsequent ferroptotic cell death[2][3]. In vitro studies have shown that these nanoparticles exhibit higher cytotoxicity towards cancer cells compared to normal cells, and in vivo experiments have indicated significant tumor growth inhibition[2][3].

Quantitative Anticancer Data

Specific IC₅₀ values for this compound complexes are not yet widely reported in the literature. However, the data for related sulfamethoxazolyl-azo-salicylic acid complexes can provide a comparative reference.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Sulfamethoxazolyl-azo-salicylic acid | S. aureus | 210.1 | [4] |

| Cu(II) complex of Sulfamethoxazolyl-azo-salicylic acid | S. aureus | 150.2 | [4] |

| Sulfamethoxazolyl-azo-salicylic acid | E. coli | 200.0 | [4] |

| Cu(II) complex of Sulfamethoxazolyl-azo-salicylic acid | E. coli | 147.2 | [4] |

| Compound | Cell Line | LD₅₀ (µM) | Reference |

| Sulfamethoxazolyl-azo-salicylic acid | MDA-MB 468 (Human breast cancer) | 63.00 | [4] |

| Cu(II) complex of Sulfamethoxazolyl-azo-salicylic acid | MDA-MB 468 (Human breast cancer) | 65.00 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound complexes for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Potential Signaling Pathway: Fenton Reaction-Induced Apoptosis

The anticancer activity of iron complexes of sulfosalicylic acid may be mediated through the induction of apoptosis via the Fenton reaction. This pathway involves the generation of highly reactive hydroxyl radicals that can damage cellular components, leading to programmed cell death.

Antioxidant Activity

The antioxidant potential of this compound and its complexes has been investigated, with studies indicating that complexation with metal ions can enhance this activity. Organotin(IV) complexes of this compound, for instance, have shown a higher percentage of inhibition in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric reducing antioxidant capacity) assays compared to the free ligand[5].

Quantitative Antioxidant Data

| Compound | Antioxidant Assay | % Inhibition | Reference |

| This compound | DPPH | - | [5] |

| Triphenyltin(IV)-4-Sulfosalicylic acid complex | DPPH | Higher than ligand | [5] |

| Dimethyltin(IV)-4-Sulfosalicylic acid complex | DPPH | Higher than ligand | [5] |

| This compound | CUPRAC | - | [5] |

| Triphenyltin(IV)-4-Sulfosalicylic acid complex | CUPRAC | Higher than ligand | [5] |

| Dimethyltin(IV)-4-Sulfosalicylic acid complex | CUPRAC | Higher than ligand | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: Solutions of the test compounds (this compound and its complexes) are prepared at various concentrations.

-

Reaction: The sample solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

The complexation of this compound with various metal ions presents a promising avenue for the development of novel therapeutic agents. The resulting complexes often exhibit enhanced biological activities, including antimicrobial, anticancer, and antioxidant properties, compared to the parent ligand. While the existing body of research provides a strong foundation, further in-depth studies are required to elucidate the precise mechanisms of action, establish comprehensive structure-activity relationships, and gather more extensive quantitative data. Such efforts will be crucial in translating the therapeutic potential of this compound complexes from the laboratory to clinical applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Synthesis and characterization of Cu(II) complexes of proton transfer salts derived from piperazine derivatives and 5-sulfosalicylic acid | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 2. Sulfosalicylic acid/Fe3+ based nanoscale coordination polymers for effective cancer therapy by the Fenton reaction: an inspiration for understanding the role of aspirin in the prevention of cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for 4-Sulfosalicylic Acid (SSA) in Urine Protein Precipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Sulfosalicylic acid (SSA) test is a straightforward and cost-effective precipitation method used for the qualitative and semi-quantitative determination of proteinuria.[1][2] This technique is valuable for screening and monitoring renal diseases, as it can detect various types of proteins in urine, including albumin, globulins, and Bence-Jones proteins.[3][1][4][5] Unlike urine dipstick tests, which are primarily sensitive to albumin, the SSA test provides a broader assessment of total protein content.[4][5] The principle of the assay is based on the ability of SSA to denature proteins, causing them to precipitate out of the solution and form a visible turbidity that can be correlated with the protein concentration.[3][1][4]

Principle of the Method

The addition of this compound to a urine sample disrupts the tertiary structure of the proteins present, a process known as denaturation.[1] This acidic agent alters the protein's solvation layer, leading to aggregation and precipitation of the denatured proteins. The resulting turbidity of the solution is directly proportional to the concentration of protein in the urine sample.[6] This turbidity can be assessed visually for a semi-quantitative estimation or measured using a spectrophotometer for a more precise quantitative analysis.[6][7]

Mechanism of Protein Precipitation

Caption: Mechanism of protein precipitation by this compound.

Experimental Protocols

Materials and Reagents

-

Specimen: Random or 24-hour urine collection. First morning void is often recommended.[4]

-

Apparatus:

-

Conical centrifuge tubes (15 mL)

-

Test tubes (e.g., 10 x 75 mm)

-

Pipettes

-

Centrifuge

-

pH meter or pH indicator strips

-

-

Reagents:

-

This compound (SSA) solution (3% or 5% w/v). A 25% solution has also been used for quantitative methods.[2]

-

10% Acetic acid solution (for pH adjustment)

-

Distilled water

-

Reagent Preparation: 3% this compound Solution

-

Weigh 3 g of this compound dihydrate.

-

Dissolve in approximately 80 mL of distilled water.

-

Once fully dissolved, bring the final volume to 100 mL with distilled water.

-

Store in a tightly capped bottle at room temperature. The solution is stable for several months.

Protocol 1: Semi-Quantitative Urine Protein Precipitation

This protocol is suitable for rapid screening and estimation of proteinuria.

1. Sample Preparation:

- If the urine specimen is cloudy or contains visible sediment, it must be clarified by centrifugation.[4][6]

- Transfer approximately 10 mL of urine to a centrifuge tube.

- Centrifuge at 2000-3000 rpm for 5 minutes.[6]

- Use the clear supernatant for the assay.[4][8]

- Check the pH of the urine. If it is neutral or alkaline (pH > 7.0), add 10% acetic acid dropwise until the urine is slightly acidic (pH ~6.0).[1][6] This prevents the precipitation of non-protein substances in alkaline urine.

2. Precipitation Reaction:

- Pipette 2.0 mL of the clear urine supernatant into a clean, dry test tube.[6]

- Add an equal volume (2.0 mL) of 3% SSA solution to the test tube.[6] Some protocols suggest mixing three parts of 3% SSA with one part urine supernatant.[9]

- Mix the contents by gentle inversion. Avoid vigorous shaking.[1][4]

- Allow the tube to stand at room temperature for 5-10 minutes.[5][8]

3. Interpretation of Results:

- Visually assess the degree of turbidity against a dark background.[1][6]

- Grade the turbidity according to the table below.

Protocol 2: Quantitative Urine Protein Precipitation (Turbidimetric Method)

This protocol allows for a more precise measurement of urine protein concentration and is often adapted for use with a spectrophotometer.

1. Sample Preparation:

- Prepare the urine sample as described in Protocol 1 (centrifugation and pH adjustment).

2. Standard Curve Preparation:

- Prepare a series of protein standards (e.g., using bovine serum albumin - BSA) with known concentrations (e.g., 10, 25, 50, 100, 200 mg/dL).

- Process each standard in the same manner as the urine samples.

3. Precipitation and Measurement:

- Mix the urine supernatant and SSA solution as described in Protocol 1.

- After the incubation period, measure the absorbance (optical density) of the resulting turbidity using a spectrophotometer at a wavelength of 660 nm.[7]

- Use a blank containing distilled water and the SSA reagent to zero the spectrophotometer.

4. Calculation:

- Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

- Determine the protein concentration of the unknown urine sample by interpolating its absorbance value on the standard curve.[7]

Experimental Workflow

Caption: Experimental workflow for SSA protein precipitation.

Data Presentation

The results of the semi-quantitative SSA test are typically reported using a grading system. The following table summarizes the interpretation of turbidity grades and their corresponding approximate protein concentrations.

| Grade | Turbidity Description | Approximate Protein Concentration (mg/dL) |

| Negative | No cloudiness or turbidity.[6] | 0 |

| Trace | Faint turbidity or opalescence.[6][10] | 1 - 20[4][10] |

| 1+ | Definite turbidity through which print can be read.[4][6][10] | 15 - 30[4][10] |

| 2+ | Heavy turbidity, print cannot be read, but black lines are visible.[4][6][10] | 40 - 100[4][10] |

| 3+ | Heavy turbidity with light flocculation.[4][6] | 150 - 400[4][10] |

| 4+ | Heavy turbidity with heavy flocculation or gel formation.[4][6] | > 500[4][10] |

Interferences and Limitations

It is crucial to be aware of substances that can interfere with the SSA test, leading to inaccurate results.

-

False Positives: A number of substances can cause false-positive results, including:

-

False Negatives:

Conclusion

The this compound precipitation protocol is a valuable tool in both clinical and research settings for the detection of proteinuria. Its ability to detect a broad range of proteins makes it a useful complementary test to albumin-specific dipstick methods. By following standardized protocols and being mindful of potential interferences, researchers can obtain reliable semi-quantitative or quantitative data on urinary protein excretion.

References

- 1. clinicaldiagnotics.com [clinicaldiagnotics.com]

- 2. Optimization of 25% Sulfosalicylic Acid Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ethosbiosciences.com [ethosbiosciences.com]

- 5. wellbeing.humboldt.edu [wellbeing.humboldt.edu]

- 6. laboratorytests.org [laboratorytests.org]

- 7. Comparison of Urinary Total Proteins by Four Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

- 9. Urinalysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 10. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Urine protein determination - WikiLectures [wikilectures.eu]

Application Notes and Protocols: 4-Sulfosalicylic Acid in Amino Acid Analysis

Introduction

Accurate amino acid analysis is fundamental in various fields, including clinical diagnostics, nutritional science, and biopharmaceutical development. A critical preparatory step for analyzing biological fluids like plasma, serum, or tissue homogenates is the effective removal of proteins. Proteins can interfere with analytical columns and detection systems, leading to inaccurate quantification of free amino acids. 4-Sulfosalicylic acid (SSA) is a widely used reagent for deproteinization. It efficiently precipitates proteins, leaving behind a clear supernatant containing the free amino acids for subsequent analysis by methods such as ion-exchange chromatography, HPLC, or mass spectrometry. This document provides detailed application notes, comparative data, and a standardized protocol for using this compound in sample preparation for amino acid analysis.

Mechanism of Action

This compound is a strong acid that precipitates proteins from solution through a process of denaturation. The highly charged sulfonate and carboxyl groups on the SSA molecule interact with the protein's surface. This interaction disrupts the protein's tertiary and quaternary structures by altering the electrostatic and hydrogen bonds that maintain its native conformation. The unfolded proteins then aggregate and precipitate out of the solution, allowing for their separation from soluble, low-molecular-weight components like amino acids via centrifugation.

Caption: Chemical principle of protein precipitation by this compound (SSA).

Data Presentation: SSA Concentration Effects

The concentration of SSA used for deproteinization is a critical parameter that can influence amino acid recovery and analytical outcomes. The choice of concentration often depends on the sample matrix and the specific requirements of the downstream analytical method. The following table summarizes findings from various studies on the effects of different SSA concentrations.

| SSA Concentration | Sample Type | Analytical Method | Key Findings & Observations |

| 3% | Plasma, Serum | Ion-Exchange Chromatography | Gerritsen et al. observed lower recovery for 13 of 19 amino acids compared to 1% picric acid.[1] Ethos Biosciences provides a protocol for a semi-quantitative protein precipitation test in urine using 3% SSA.[2] |

| 4% | Serum | HPLC | Found to provide the best recovery for most analytes when added in a 1:1 ratio to the sample, as part of an optimization study.[3] |

| 5% | Liver Tissue | Ion-Exchange Chromatography | Resulted in slightly higher amino acid values for liver samples compared to picric acid, but the opposite was true for serum.[1] |

| 15% (v/v) | Serum | LC-MS | Used effectively for deproteinizing serum for an isotope dilution-ultra performance liquid chromatography-tandem mass spectrometry method. Showed ionization enhancement for five model amino acids without significant ion suppression.[4] |

| 20% | Serum | Ion-Exchange Chromatography | Block et al. found comparable values to 1% picric acid and noted the SSA method was more convenient.[1] However, it caused poor resolution of threonine and serine.[1] |

Experimental Protocol: Sample Deproteinization with SSA

This protocol provides a standardized procedure for the deproteinization of biological samples using this compound prior to amino acid analysis.

Objective: To remove proteins from biological samples (e.g., serum, plasma, tissue homogenate) to prepare a protein-free supernatant for accurate amino acid quantification.

Materials and Reagents:

-

This compound (SSA) dihydrate (ACS grade or higher)

-

Ultrapure water

-

Vortex mixer

-

Refrigerated centrifuge (capable of >10,000 x g)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Pipettes and tips

-

Sample (e.g., serum, plasma)

Preparation of SSA Stock Solution (e.g., 10% w/v):

-

Weigh 10 g of this compound dihydrate.

-

Dissolve in approximately 80 mL of ultrapure water.

-

Once fully dissolved, bring the final volume to 100 mL with ultrapure water.

-

Store in a glass bottle at room temperature. This stock can be diluted to the desired final concentration (e.g., 3%, 4%). For instance, to make a 4% solution, mix 40 mL of the 10% stock with 60 mL of ultrapure water.

Protocol Steps:

-

Sample Collection: Collect the biological sample (e.g., blood for serum/plasma) using standard procedures. If using plasma, ensure the anticoagulant does not interfere with the analysis.

-

Aliquot Sample: Pipette a known volume of the sample (e.g., 200 µL) into a clean microcentrifuge tube. Place the tube on ice.

-

SSA Addition: Add an equal volume (1:1 ratio) of ice-cold SSA solution (e.g., 4% SSA) to the sample.[3] For example, add 200 µL of 4% SSA to the 200 µL sample aliquot. The final SSA concentration in the mixture will be 2%.

-

Mixing: Immediately vortex the mixture vigorously for 10-15 seconds to ensure complete mixing and to initiate protein precipitation. A cloudy white precipitate should form.

-

Incubation: Incubate the mixture on ice or at 4°C for at least 10-30 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 12,000 - 16,000 x g) for 10-15 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet. Transfer the supernatant to a new, clean tube. This supernatant contains the free amino acids.

-

pH Adjustment & Storage: Depending on the analytical method, the pH of the supernatant may need to be adjusted. The protein-free supernatant can be analyzed immediately or stored at -80°C for later analysis. Studies have shown that amino acids in SSA filtrates are generally stable when stored at -20°C.[5]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for preparing biological samples for amino acid analysis using SSA.

Caption: Step-by-step experimental workflow for sample deproteinization using SSA.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ethosbiosciences.com [ethosbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. A reference measurement procedure for amino acids in blood using isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: 4-Sulfosalicylic Acid in Spectrophotometric Protein Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction